molecular formula C26H19F2NO4 B11123315 7-Fluoro-1-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-1-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11123315
M. Wt: 447.4 g/mol
InChI Key: XERPSOLIGHQRGR-UHFFFAOYSA-N
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Description

7-fluoro-1-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-1-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the fluoro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.

    Final assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, to attach the various substituents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medicinally, compounds of this class are often investigated for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In industry, the compound might find applications in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-fluoro-1-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein-coupled receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

    7-fluoro-1-(2-fluorophenyl)-2-[2-(4-hydroxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a hydroxy group instead of a methoxy group.

    7-chloro-1-(2-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with chloro groups instead of fluoro groups.

Uniqueness

The uniqueness of 7-fluoro-1-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluoro and methoxy groups might enhance its lipophilicity and metabolic stability, making it a promising candidate for further research.

Properties

Molecular Formula

C26H19F2NO4

Molecular Weight

447.4 g/mol

IUPAC Name

7-fluoro-1-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H19F2NO4/c1-32-17-9-6-15(7-10-17)12-13-29-23(18-4-2-3-5-20(18)28)22-24(30)19-14-16(27)8-11-21(19)33-25(22)26(29)31/h2-11,14,23H,12-13H2,1H3

InChI Key

XERPSOLIGHQRGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=C5F

Origin of Product

United States

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